n-[3-(Diethylamino)propyl]acetamide
Description
N-[3-(Diethylamino)propyl]acetamide is a tertiary amine-containing acetamide derivative with the molecular formula C24H30N4O (CAS: 120982-59-4). Its structure features a diethylamino group attached to a propyl chain, which is further linked to an acetamide moiety substituted with a 3,4-diphenylpyrazole group .
Properties
CAS No. |
32039-09-1 |
|---|---|
Molecular Formula |
C9H20N2O |
Molecular Weight |
172.27 g/mol |
IUPAC Name |
N-[3-(diethylamino)propyl]acetamide |
InChI |
InChI=1S/C9H20N2O/c1-4-11(5-2)8-6-7-10-9(3)12/h4-8H2,1-3H3,(H,10,12) |
InChI Key |
BTNPACQCCDWODV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-[3-(Diethylamino)propyl]acetamide typically involves the reaction of 3-(diethylamino)propylamine with acetic anhydride or acetyl chloride. The reaction is carried out under mild conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: n-[3-(Diethylamino)propyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Substituted amides.
Scientific Research Applications
Chemistry: n-[3-(Diethylamino)propyl]acetamide is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of amides with biological molecules. It is also used in the synthesis of bioactive compounds.
Medicine: It is investigated for its role in the development of new drugs, particularly those targeting the central nervous system .
Industry: In the industrial sector, this compound is used in the production of polymers and surfactants. It is also used as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of n-[3-(Diethylamino)propyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The diethylamino group enhances its ability to interact with hydrophobic pockets in proteins, making it a valuable tool in drug design .
Comparison with Similar Compounds
Alkylamino Group Variations
Substituent Modifications on Acetamide
- Key Insight: Electron-withdrawing groups (e.g., chloro) may alter reactivity, while aromatic amines (e.g., aminophenyl) could enhance target binding in neurological or anticancer applications .
Complex Aromatic Systems
- Key Insight : Bulky aromatic systems (e.g., diphenylpyrazole) improve target specificity in enzyme inhibition, while fluorinated groups enhance metabolic stability .
Biological Activity
N-[3-(Diethylamino)propyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is an amide derivative characterized by the following structural formula:
- Chemical Formula : CHNO
- Molecular Weight : 173.26 g/mol
This compound features a diethylamino group, which is significant for its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Receptors : It may act as a ligand for certain neurotransmitter receptors, potentially influencing neurotransmission.
- Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways, leading to various physiological effects.
Biological Activities
Research has identified several potential biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further investigation in treating infections.
- Neuropharmacological Effects : Its structural similarity to known neuroactive compounds indicates potential applications in treating neurological disorders, particularly through modulation of dopamine receptors .
Case Studies and Research Findings
-
Antimicrobial Studies :
- A study evaluated the antimicrobial efficacy of various amides, including this compound. Results indicated significant activity against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
- Neuropharmacological Research :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
